molecular formula C11H12ClNO B8287689 5-(4-Chlorobenzyl)pyrrolidin-2-one

5-(4-Chlorobenzyl)pyrrolidin-2-one

Cat. No.: B8287689
M. Wt: 209.67 g/mol
InChI Key: PZLLEZULSRSBEL-UHFFFAOYSA-N
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Description

5-(4-Chlorobenzyl)pyrrolidin-2-one is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, belonging to the class of pyrrolidin-2-ones. The pyrrolidine ring, including its saturated and lactam variants, is a privileged scaffold in drug discovery due to its favorable physicochemical properties and its ability to contribute to the stereochemistry and three-dimensional coverage of a molecule . This scaffold is extensively utilized in the design of compounds for treating a wide spectrum of human diseases . Researchers investigate this compound and its analogs for their diverse therapeutic potential. The pyrrolidine and pyrrolidin-2-one core is a common structural feature in many bioactive molecules and FDA-approved drugs, with applications spanning anticancer, anti-inflammatory, antiviral, and central nervous system (CNS) agents . For instance, closely related pyrrolidine and lactam derivatives have been identified as antagonists of the P2X7 receptor, a target with promising anti-inflammatory activity . Furthermore, structural analogs based on nitrogen-containing heterocycles have demonstrated potent anticonvulsant activity by acting as positive modulators of the GABAA receptor . The presence of the chlorobenzyl substituent in this compound is a common pharmacophore that can enhance binding affinity and selectivity towards various biological targets. This product is intended for research and development purposes in a laboratory setting. It is strictly for professional use and is not certified or intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate care and adhere to all relevant safety protocols.

Properties

Molecular Formula

C11H12ClNO

Molecular Weight

209.67 g/mol

IUPAC Name

5-[(4-chlorophenyl)methyl]pyrrolidin-2-one

InChI

InChI=1S/C11H12ClNO/c12-9-3-1-8(2-4-9)7-10-5-6-11(14)13-10/h1-4,10H,5-7H2,(H,13,14)

InChI Key

PZLLEZULSRSBEL-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC1CC2=CC=C(C=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 5-(4-Chlorobenzyl)pyrrolidin-2-one with structurally analogous pyrrolidin-2-one derivatives reported in the literature. Key differences in substituents, synthesis, and biological activity are highlighted.

Table 1: Comparative Analysis of Pyrrolidin-2-one Derivatives

Compound Name Substituent Molecular Formula Key Properties/Activity Synthesis Method Reference
5-(2,4-Dimethylbenzyl)pyrrolidin-2-one (DMBPO) 2,4-Dimethylbenzyl C₁₃H₁₇NO Cytotoxic (IC₅₀: 8.3 μg/mL HEP2; 2.8 μg/mL HepG2) Isolation from Streptomyces spp.
5-(Benzylamino)pyrrolidin-2-one Benzylamino C₁₁H₁₄N₂O Potential hydrogen-bonding capacity Synthetic (project-specific synthesis)
5-(Tosyloxymethyl)pyrrolidin-2-one Tosyloxymethyl C₁₂H₁₅NO₃S Reactive tosyl group for further functionalization Tosylation of precursor in CH₃CN/DMAP
5-(1-Phenylethoxy)pyrrolidin-2-one 1-Phenylethoxy C₁₂H₁₅NO₂ Two stereocenters; four stereoisomers Synthetic (chiral resolution required)
4-Chloro-2-[(2Z)-2-(4-chlorophenyl)-2-(methoxyimino)ethyl]-5-(pyrrolidin-1-yl)-2,3-dihydropyridazin-3-one Pyrrolidin-1-yl (in pyridazinone core) C₁₇H₁₈Cl₂N₄O₂ Chlorinated heterocyclic system (non-pyrrolidinone) Not specified

Structural and Electronic Differences

  • Substituent Effects: The 4-chlorobenzyl group in the target compound contrasts with methyl (DMBPO), amino (benzylamino), and ether (1-phenylethoxy) substituents in analogs. Compounds like 5-(Tosyloxymethyl)pyrrolidin-2-one feature a sulfonate leaving group, enabling nucleophilic substitution reactions, unlike the inert chloro-benzyl group in the target compound .
  • Stereochemical Complexity :

    • 5-(1-Phenylethoxy)pyrrolidin-2-one (two stereocenters) requires chiral separation techniques, whereas the target compound likely has a single stereocenter, simplifying synthesis and purification .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 5-(4-Chlorobenzyl)pyrrolidin-2-one?

  • Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, alkylation of pyrrolidin-2-one derivatives using 4-chlorobenzyl halides in the presence of bases like NaH or K₂CO₃ in polar aprotic solvents (e.g., DMF, THF) is a standard approach . Flow chemistry techniques, optimized for regioselective alkylation of pyrrolidin-2-one scaffolds, may also be adapted to improve reaction efficiency and scalability .

Q. How can the structure of this compound be validated experimentally?

  • Answer : Structural confirmation requires a combination of spectroscopic and crystallographic methods:

  • NMR : ¹H and ¹³C NMR to identify characteristic signals (e.g., pyrrolidinone carbonyl at ~175 ppm, aromatic protons from the chlorobenzyl group) .
  • X-ray crystallography : Single-crystal analysis provides definitive confirmation of stereochemistry and bond lengths. For related pyrrolidin-2-one derivatives, monoclinic systems (e.g., space group P2₁) with unit cell parameters (e.g., a = 9.5 Å, b = 28.6 Å) are typical .

Q. What safety precautions are critical during handling of this compound?

  • Answer : Use PPE (gloves, goggles) to avoid skin/eye contact. Work in a fume hood due to potential respiratory irritation. Storage should be in a cool, dry environment (<25°C) away from oxidizing agents. Refer to SDS guidelines for similar pyrrolidin-2-one derivatives, which recommend emergency measures like artificial respiration if inhaled and immediate decontamination for skin exposure .

Advanced Research Questions

Q. How does the puckering conformation of the pyrrolidinone ring influence the compound's reactivity?

  • Answer : The ring puckering amplitude (q) and phase angle (φ) can be calculated using Cremer-Pople coordinates based on crystallographic data. For example, deviations from planarity (e.g., envelope or twist conformations) may affect nucleophilic attack at the carbonyl group or steric interactions with the chlorobenzyl substituent. Computational tools (e.g., Gaussian, MOE) can model these effects .

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

  • Answer : Discrepancies in NMR or mass spectra often arise from tautomerism or impurities. Strategies include:

  • Dynamic NMR : To detect equilibrium between enol and keto forms.
  • High-resolution mass spectrometry (HRMS) : To distinguish isotopic patterns (e.g., chlorine’s M+2 peak).
  • Chromatographic purification : HPLC or flash chromatography to isolate pure fractions .

Q. Can this compound serve as a pharmacophore in drug discovery?

  • Answer : The chlorobenzyl group enhances lipophilicity and potential receptor binding, while the pyrrolidinone core mimics peptide bonds. Structure-activity relationship (SAR) studies on analogs (e.g., 5-(cyclohexylmethyl)pyrrolidin-2-one) suggest utility in targeting enzymes like kinases or proteases . Computational docking (e.g., AutoDock Vina) can predict binding affinities to biological targets .

Q. What computational methods are suitable for studying the electronic properties of this compound?

  • Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can map frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Electrostatic potential surfaces may highlight nucleophilic/electrophilic sites influenced by the electron-withdrawing chloro substituent .

Methodological Notes

  • Synthesis Optimization : Use kinetic studies (e.g., in situ IR monitoring) to identify rate-limiting steps in alkylation reactions .
  • Crystallography : SHELX suite (SHELXL, SHELXD) is recommended for refining crystal structures and resolving twinning or disorder .
  • Biological Screening : Prioritize assays (e.g., MIC for antimicrobial activity) based on structural analogs like 5-(2,4-dimethylbenzyl)pyrrolidin-2-one, which showed larvicidal activity .

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